1-Cyanocyclohexyl dimethylcarbamodithioate
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Overview
Description
1-Cyanocyclohexyl dimethylcarbamodithioate is an organic compound with the molecular formula C8H11N2S2 It is a derivative of cyclohexane, featuring a cyano group and a dimethylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanocyclohexyl dimethylcarbamodithioate typically involves the reaction of cyclohexylamine with carbon disulfide and methyl iodide. The reaction proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:
- Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.
- The cyclohexyl dithiocarbamate is then methylated using methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyanocyclohexyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dimethylcarbamodithioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
1-Cyanocyclohexyl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of pesticides and fungicides due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Cyanocyclohexyl dimethylcarbamodithioate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The cyano group and the dimethylcarbamodithioate moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclohexaneacetic acid: Similar in structure but with an acetic acid moiety instead of the dimethylcarbamodithioate group.
Cyclohexylamine: The parent amine from which 1-Cyanocyclohexyl dimethylcarbamodithioate is derived.
Dimethylcarbamodithioate: The functional group present in the compound.
Uniqueness
This compound is unique due to its combination of a cyano group and a dimethylcarbamodithioate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61540-43-0 |
---|---|
Molecular Formula |
C10H16N2S2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
(1-cyanocyclohexyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H16N2S2/c1-12(2)9(13)14-10(8-11)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
IQEXDNJHVTVBCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1(CCCCC1)C#N |
Origin of Product |
United States |
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